HLA-B73 antigen
Description
Properties
CAS No. |
161026-74-0 |
|---|---|
Molecular Formula |
C9H3BrF8O |
Synonyms |
HLA-B73 antigen |
Origin of Product |
United States |
Genetic Architecture and Allelic Diversity of Hla B73
Genomic Locus and Polymorphism of HLA-B73 Alleles
The HLA-B gene is located on the short arm of chromosome 6 and is one of the three major classical class I HLA genes, alongside HLA-A and HLA-C. oup.comclinical-laboratory-diagnostics.com These genes encode heavy chains that form heterodimers with β2-microglobulin to present peptide antigens to T-cells, a crucial step in initiating an immune response. The HLA-B locus is considered the most polymorphic gene in the human genome, with a vast number of alleles identified in the human population. sci-hub.seuniprot.org
The HLA-B73 antigen, and its corresponding allele B73:01, stands out as an outlier among the extensive family of HLA-B alleles. oup.com While most HLA-B alleles cluster together in phylogenetic analyses, HLA-B73:01 shows a significant degree of divergence. oup.com This pronounced difference has led to its classification as a representative of a distinct and ancient lineage within the HLA-B family. nih.gov The polymorphism of HLA-B73 is not just a matter of simple nucleotide substitutions but reflects a complex evolutionary history that sets it apart from more conventional HLA-B variants.
Table 1: Genomic and Polymorphic Features of HLA-B73
| Feature | Description |
|---|---|
| Genomic Locus | Short arm of Chromosome 6 oup.comclinical-laboratory-diagnostics.com |
| Gene Family | Major Histocompatibility Complex (MHC) Class I oup.com |
| Polymorphism Level | High; HLA-B is the most polymorphic human gene sci-hub.seuniprot.org |
| HLA-B73 Status | Considered an outlier and highly divergent allele oup.com |
Nucleotide Sequence and Allelic Variants (e.g., B*73:01)
The primary allele associated with the this compound is B*73:01. Its nucleotide sequence is remarkably different from other HLA-B alleles, showing between 44 and 77 nucleotide substitutions in comparison. nih.gov This high number of differences underscores its unique evolutionary path.
Key features that distinguish the B*73:01 heavy chain include:
Multiple substitutions in the α3 domain. nih.gov
A unique duplication-deletion event within the transmembrane region, which results in a longer heavy chain compared to other HLA-B molecules. nih.gov
A unique cysteine residue at position 270 in the α3 domain. nih.gov
Sequence elements in the α1 domain that are shared with the B7 cross-reacting group (CREG), including antigens like B7, B22, B27, and B42. nih.gov
While B73:01 is the most well-characterized, other variants such as B73:02 have also been identified, contributing to the allelic diversity of this group. lovd.nl The sequence of introns 1, 2, and 3 of HLA-B*73:01 has also been determined, revealing differences that can cause this allele to be missed in some molecular typing methods that rely on primers in these conserved regions. sci-hub.se
Table 2: Known Allelic Variants of HLA-B73
| Allele Name | Key Distinguishing Features |
|---|---|
| B*73:01 | Highly divergent nucleotide sequence; multiple substitutions in α3 domain; longer transmembrane region; unique cysteine at position 270. nih.govlovd.nl |
| B*73:02 | An additional recognized allelic variant of the B73 group. lovd.nl |
Unconventional Divergence and Definition of a Second HLA-B Lineage
The origin of this divergent lineage is a subject of scientific debate. One hypothesis suggests that modern humans acquired the HLA-B73 allele through admixture with archaic humans, specifically Denisovans, in West Asia. researchgate.netresearchgate.net However, this theory is contested. nih.govnih.gov Opposing research argues that the HLA-B73 allelic lineage has likely been maintained in the ancestors of modern humans since before the divergence of humans and chimpanzees, pointing to the fact that B73:01 forms a monophyletic group with a chimpanzee MHC-B allele. nih.govnih.govresearchgate.net The global distribution of HLA-B73, which is more common in Europe and South Asia than in West Asia and is absent in Melanesian populations with high Denisovan ancestry, further challenges the introgression hypothesis. nih.govnih.gov Regardless of its origin, the existence of B73 establishes that the HLA-B locus contains at least two deeply divergent evolutionary lines.
Intralocus and Interlocus Recombination Events
Recombination is a key mechanism for generating diversity in HLA genes. The HLA-B locus, in particular, shows evidence of frequent interallelic recombination. nih.gov The unique structure of HLA-B*73:01 is believed to be the result of an interlocus recombination event. oup.com
Phylogenetic analysis based on individual exons reveals a chimeric structure for HLA-B*73:01. oup.com
Exons 2 and 3 , which encode the peptide-binding domains (α1 and α2), are similar to other HLA-B alleles. oup.com
Exons 4 through 8 are more similar to HLA-C alleles than to other HLA-B alleles. oup.com
Structural Biology and Molecular Conformation of Hla B73
Heavy Chain Composition and Domain Organization
Like other HLA Class I molecules, the HLA-B73 heavy chain is a 45 kDa polypeptide that is non-covalently associated with β2-microglobulin. clinical-laboratory-diagnostics.com The heavy chain is organized into three extracellular domains: alpha 1 (α1), alpha 2 (α2), and alpha 3 (α3), followed by a transmembrane region and a cytoplasmic tail. clinical-laboratory-diagnostics.com The α1 and α2 domains form the peptide-binding groove, which presents antigenic peptides to T-cells. nih.gov
The amino acid sequence of the HLA-B73 heavy chain is highly divergent, with 44–77 nucleotide substitutions distinguishing it from other HLA-B alleles. nih.govalljournals.cn While the α1 and α2 domains share some polymorphic residues with members of the B7 cross-reacting group (CREG), such as B27 and B7, the α3 domain exhibits multiple unique substitutions. nih.govsci-hub.se This pattern of divergence in the α3 domain is a major exception to the general conservation seen in this region across other HLA-B alleles. researchgate.netresearchgate.net
Unique Substitutions and Duplication-Deletion in Transmembrane Region
A defining feature of the HLA-B73 heavy chain is a unique duplication-deletion event within the transmembrane region. nih.gov This results in a transmembrane domain that is one amino acid longer than the consensus sequence found in other HLA-B molecules. sci-hub.se This specific structural anomaly is not unique to humans, as it is also observed in subsets of homologous B alleles in chimpanzees (Patr-B) and gorillas (Gogo-B), suggesting an ancient origin for this genetic lineage. nih.govalljournals.cn
Epitope Characterization
The HLA-B73 antigen presents specific epitopes that are recognized by immune cells and antibodies. These include the ME1 epitope and a C1 epitope for Natural Killer (NK) cell recognition.
ME1 Epitope : The HLA-B73 molecule possesses sequence elements within its α1 domain that are common to the B7 cross-reacting group. nih.gov Consequently, it expresses the ME1 epitope, which is also found on HLA-B7, B22, B27, B42, and B67 antigens. nih.gov
C1 Natural Killer cell-binding epitope : HLA-C alleles are the primary ligands for Killer-cell Immunoglobulin-like Receptors (KIRs) on NK cells, categorized into C1 and C2 epitopes based on a dimorphism at position 80 of the heavy chain. nih.govnih.gov The C1 epitope is defined by an asparagine at this position. nih.gov While most HLA-B allotypes have asparagine at position 80, HLA-B73 is one of the few, along with HLA-B*46, that combines this with a valine at position 76. nih.gov This combination allows HLA-B73 to function as a ligand for the C1-specific inhibitory KIRs, KIR2DL2 and KIR2DL3. nih.govmdpi.com
Table 1: Epitope Characteristics of HLA-B73
| Epitope | Location | Defining Features | Associated Receptors/Antibodies |
|---|---|---|---|
| ME1 | Alpha 1 (α1) Domain | Sequence elements shared with B7 CREG | ME1-specific antibodies |
| C1 | Alpha 1 (α1) Domain | Asparagine at position 80, Valine at position 76 | KIR2DL2, KIR2DL3 |
Cysteine Residue Profile and Disulfide Bond Formation Potential
The stability of HLA Class I domains is partly maintained by conserved disulfide bonds. nih.gov The α2 and α3 domains each typically contain an intrachain disulfide bridge. Disruption of these bonds can lead to incorrect folding and low cell surface expression. nih.gov
The HLA-B73 heavy chain features a unique cysteine residue at position 270 within the α3 domain. nih.gov While this cysteine appears to be accessible, studies suggest it likely does not participate in the formation of disulfide-bonded HLA-B73 dimers on the cell membrane. nih.gov The formation of disulfide bonds is a complex process occurring within the endoplasmic reticulum, and the specific context of the surrounding amino acids determines whether a cysteine will form such a bond. mdpi.com
Conformational States and β2-Microglobulin Association
The conformation of HLA Class I heavy chains is drastically modified by their association with β2-microglobulin (β2m). aai.org This non-covalent association is essential for the stable expression of the peptide-HLA complex on the cell surface. aai.orgmdpi.com In the absence of β2m, heavy chains can exist in alternative conformational states, including as β2m-free monomers or dimers on the cell surface. mdpi.comresearchgate.net
Antibodies can be specific for either β2m-associated or β2m-free heavy chains. aai.orgnih.gov The monoclonal antibody TP25.99 is unusual in that it recognizes both forms. aai.orgnih.gov However, its reactivity with β2m-free heavy chains, which is mediated by a linear determinant in the α3 domain (residues 239-242, 245, and 246), is absent for the HLA-B73 allospecificity. aai.orgresearchgate.netnih.gov This suggests that the unique substitutions in the HLA-B73 α3 domain alter this specific epitope, making it unrecognizable by this antibody in its β2m-free state. nih.govunl.edu
Antigen Presentation and Peptidome Analysis of Hla B73
Mechanisms of Peptide Binding and Specificity
The function of HLA class I molecules is to present peptide fragments from within the cell to the immune system, a process critical for distinguishing healthy cells from those that are virally infected or cancerous. biorxiv.org The specificity of which peptides an HLA molecule can bind is determined by the amino acid sequence of its peptide-binding groove. biorxiv.org Different HLA alleles possess variations in this groove, leading to the binding of different sets of peptides. smw.ch
The HLA-B*73:01 allotype possesses a relatively rare peptide binding motif. biorxiv.orgnih.gov Its specificity is primarily dictated by key "anchor" residues within the peptide. The binding groove of HLA-B73 preferentially accommodates peptides that have an arginine residue at the second position (P2) and a hydrophobic residue at the C-terminal end. biorxiv.org This canonical binding motif is maintained even as the length of the bound peptides varies significantly. biorxiv.org
The specificity for these anchor residues is a result of the unique biochemical environment within the pockets of the HLA-B73 binding groove. While most HLA-B alleles belong to the MHC-BI lineage, HLA-B73 is the sole member of the deeply divergent MHC-BII lineage, making it more closely related to certain chimpanzee and gorilla MHC-B alleles than to other human HLA-B alleles. biorxiv.org This evolutionary distinctiveness contributes to its unique binding properties. Furthermore, HLA-B73 is one of only two HLA-B classes, along with HLA-B46, that encodes the C1 epitope for Natural Killer (NK) cell binding. biorxiv.orgbiorxiv.org
Characterization of the HLA-B73 Peptidome and Ligandome
The complete set of peptides presented by an HLA molecule is known as its peptidome or ligandome. Analysis of the HLA-B73:01 peptidome reveals a highly restricted and unique repertoire. biorxiv.orgnih.gov In a comparative study, where peptides were eluted from different HLA allotypes expressed in the same cell line (B-LCL 721.221), HLA-B73:01 was found to bind a significantly smaller number of distinct peptides. biorxiv.org
With only 573 distinct peptides identified, the HLA-B73:01 repertoire is an order of magnitude smaller than that of a common allele like HLA-B15:01, which can present over 6,000 peptides. biorxiv.org This restricted nature suggests a specialized function. Moreover, the HLA-B*73:01 peptidome shows minimal overlap with those of other analyzed alleles, with fewer than 10% of its bound peptides being shared. biorxiv.org This uniqueness is further highlighted when compared to a broad panel of 95 different HLA alleles. biorxiv.org The purification of these peptide-HLA complexes for analysis was performed using a pan-class I antibody (W6/32), a method not expected to introduce bias in the eluted peptide repertoire compared to other HLA classes. biorxiv.org
| HLA Allotype | Number of Distinct Peptides Identified | Peptidome Characteristic |
|---|---|---|
| HLA-B73:01 | 573 | Restricted and highly unique |
| HLA-B15:01 | >6,000 | Broad and diverse |
| HLA-B46:01 | Data not specified in text | Compared in study |
| HLA-C01:02 | Data not specified in text | Compared in study |
Anchor Residue Preferences (e.g., P2 arginine, C-terminal hydrophobic residues)
The primary determinants of a peptide's ability to bind HLA-B73 are its anchor residues, which fit into specific pockets within the molecule's binding groove. smw.ch For HLA-B*73:01, the binding motif is strongly defined by two key anchor positions. biorxiv.org
Position 2 (P2) Anchor : There is a strong and consistent preference for an arginine (Arg) residue at this position. biorxiv.orgbiorxiv.org This feature is shared with some other HLA alleles, such as HLA-B*27:05. biorxiv.org
C-terminal Anchor : The C-terminus of the peptide must contain a hydrophobic residue. biorxiv.orgbiorxiv.org This is a common feature for many HLA class I molecules, but the specific combination with a P2 arginine contributes to the uniqueness of the B73 motif.
This strict requirement for specific amino acids at the primary anchor positions is maintained across the entire range of peptide lengths that HLA-B73 binds. biorxiv.org This indicates that these two positions are the critical points of interaction that secure the peptide within the binding groove. biorxiv.orgbiorxiv.org
| Anchor Position | Preferred Amino Acid(s) | Biochemical Property |
|---|---|---|
| Position 2 (P2) | Arginine (R) | Basic |
| C-terminus | Hydrophobic residues (e.g., Leucine, Isoleucine, Valine) | Hydrophobic |
Peptide Length Distribution and Accommodation within the Binding Pocket (e.g., unusually long peptides)
A defining feature of HLA-B73:01 is its presentation of an unusually high proportion of long peptides. biorxiv.org While most classical HLA class I molecules, such as HLA-A2, primarily bind peptides that are 8 to 10 amino acids in length (nonamers being the most common), the HLA-B73:01 peptidome deviates significantly from this pattern. biorxiv.orgnih.gov
Analysis of the eluted ligandome shows that nonamers comprise only about 20% of the peptides bound by HLA-B*73:01. biorxiv.org Instead, the majority of its peptide repertoire, approximately 40%, consists of peptides that are 11 amino acids or longer. biorxiv.orgbiorxiv.org This preference for unusually long peptides is more characteristic of HLA class II molecules, which have an open-ended binding groove that can accommodate longer peptides. biorxiv.org
Immunological Recognition and Receptor Interactions
T-Cell Recognition of HLA-B73-Peptide Complexes
T-cell recognition is a cornerstone of the adaptive immune response, where T-cell receptors (TCRs) on the surface of T cells survey peptide fragments presented by HLA molecules. nih.gov This interaction is critical for distinguishing between healthy cells and those that are cancerous or infected with pathogens. nih.govaai.org The HLA-B73 molecule, like other HLA class I molecules, forms a complex with a peptide, which is then presented on the cell surface for surveillance by cytotoxic T lymphocytes (CTLs). aai.org
The specificity of this recognition is determined by both the peptide and the HLA molecule itself. nih.gov The HLA-B*73:01 allele, for instance, has been shown to present a unique and restricted peptidome, characterized by a peptide binding motif that is relatively uncommon and an unusually long-tailed peptide length distribution. biorxiv.org This distinct peptide presentation profile suggests that HLA-B73 is well-suited to combat specific, and potentially a narrow range of, pathogens. biorxiv.org The interaction between the TCR and the HLA-B73-peptide complex is a crucial initiating step for T-cell activation, which can ultimately lead to the elimination of the target cell. nih.gov Alterations in peptide presentation can affect T-cell recognition. researchgate.net
Natural Killer (NK) Cell Receptor Interactions (e.g., KIR2DL2 engagement)
Natural Killer (NK) cells are crucial components of the innate immune system, and their activity is regulated by a balance of signals from activating and inhibitory receptors. bloodresearch.or.kr Among these are the Killer cell Immunoglobulin-like Receptors (KIRs), which interact with HLA class I molecules. bloodresearch.or.krnih.gov
The HLA-B73 antigen is a known ligand for the inhibitory KIR2DL2 and KIR2DL3 receptors. koreamed.orgaai.org Specifically, the HLA-B*73:01 allotype binds to KIR2DL2 and KIR2DL3. nih.govaai.org This interaction is significant because HLA-B73 is one of the few HLA-B allotypes that has retained the C1 epitope, a structural motif typically found on HLA-C alleles that is recognized by these KIRs. nih.govkoreamed.orgplos.org The binding of KIR2DL2 to HLA-B73 has been confirmed in direct binding assays. aai.org
A crystal structure of the HLA-B*73:01 in complex with KIR2DL2 has revealed differences compared to previously studied structures involving HLA-C molecules, highlighting a skewed engagement. biorxiv.org This distinct molecular interaction underscores the unique role of HLA-B73 in modulating NK cell function. The engagement of inhibitory KIRs like KIR2DL2 by HLA-B73 sends a signal that can dampen NK cell reactivity, preventing the lysis of healthy cells that express this particular HLA molecule. bloodresearch.or.kr
Table 1: NK Cell Receptor Interactions with HLA-B73
| NK Cell Receptor | Interaction with HLA-B73 | Functional Outcome |
|---|---|---|
| KIR2DL2 | Binds to HLA-B73 (specifically HLA-B73:01) biorxiv.orgnih.govaai.org | Inhibition of NK cell activity bloodresearch.or.kr |
| KIR2DL3 | Binds to HLA-B73 (specifically HLA-B73:01) koreamed.orgaai.org | Inhibition of NK cell activity bloodresearch.or.kr |
Cross-Reactivity Patterns with Other HLA Antigens (e.g., HLA-B7 cross-reacting group)
Cross-reactivity is a phenomenon where antibodies or T-cell receptors recognize shared epitopes on different HLA antigens. frontierspartnerships.orgnih.gov These shared epitopes form the basis of cross-reactive groups (CREGs). frontierspartnerships.orgnih.gov
The this compound is part of the Bw6 public specificity group. oncohemakey.comveritastk.co.jp Public epitopes are shared by multiple HLA antigens. nih.gov The Bw6 group includes a wide range of HLA-B alleles such as B7, B8, B14, B18, B35, and many others. oncohemakey.comveritastk.co.jp
While HLA-B73 is part of the broader Bw6 group, it also has unique characteristics. For example, both HLA-B46:01 and HLA-B73:01 differ from other Bw6-bearing antigens by having a valine at position 75 instead of a glutamic acid. nih.gov Furthermore, HLA-B73, along with HLA-B46, shares the 76V+80N epitope with several HLA-C locus antigens, defining a specific cross-reactive epitope. nih.gov
The HLA-B7 CREG is another important group that demonstrates the principle of cross-reactivity, although the direct inclusion of HLA-B73 in all B7 CREG-based assays can be complex. frontierspartnerships.orgccjm.orgnih.gov The B7 CREG traditionally includes antigens like B7, B27, B40, and B22. frontierspartnerships.orgccjm.org The cross-reactivity within these groups is due to shared amino acid sequences that are recognized by specific antibodies. frontierspartnerships.org
Table 2: Cross-Reactivity of HLA-B73
| Cross-Reactive Group/Epitope | Associated HLA Antigens | Defining Amino Acids/Features |
|---|---|---|
| Bw6 Public Specificity | B7, B8, B14, B18, B22, B2708, B35, B39, B40, B41, B42, B45, B46, B48, B50, B54, B55, B56, B60, B61, B62, B64, B65, B67, B70, B71, B72, B73, B75, B76, B78, B81 oncohemakey.comveritastk.co.jp | Shared public epitope |
| Epitope 246 | B46, B73, Cw1, Cw7, Cw8, Cw9, Cw10, Cw12, Cw14, Cw16 nih.gov | 76V+80N nih.gov |
| B7 Cross-Reactive Group (CREG) | B7, B27, B40, BW22, B13 frontierspartnerships.orgccjm.org | Shared serological cross-reactivity |
Population Genetics and Evolutionary History of Hla B73
Global Allele Frequencies and Geographic Distribution
The HLA-B73 allele is characterized by a distinctive global distribution, being relatively rare and found predominantly in populations outside of Africa. researchgate.net Its frequencies vary significantly across different geographic regions and ethnic groups.
Research indicates that the highest frequencies of B*73:01 are observed in West Asia, the Mediterranean, and parts of the Indian subcontinent. nih.govbionity.com For instance, studies have reported a frequency of 4.9% among the Parsi community in Karachi, Pakistan, 2.0% in the United Arab Emirates, and 2.0% in Italy. bionity.comwikipedia.org In contrast, its frequency is considerably lower in West Asia (0.24%) than in Europe (0.72%) and South Asia (0.69%). nih.govresearchgate.net The allele is notably absent in Melanesian populations, a fact that holds significance in the debate over its evolutionary origin. nih.govresearchgate.net It is also absent from Khoisan-speaking and pygmy populations in Africa. researchgate.net
The allele is strongly associated with the HLA-C15:05 allele, with which it is in high linkage disequilibrium. researchgate.net Approximately 98% of individuals carrying B73 also carry C*15:05. researchgate.net This association is a key piece of evidence in discussions about its evolutionary history.
| Population | Region | Frequency (%) | Source |
|---|---|---|---|
| Parsi (Karachi, Pakistan) | South Asia | 4.9 | wikipedia.org |
| United Arab Emirates | West Asia | 2.0 | wikipedia.org |
| Italy | Europe | 2.0 | wikipedia.org |
| Seri (Sonora, Mexico) | North America | 1.5 | wikipedia.org |
| Purépecha (Michoacán, Mexico) | North America | 1.5 | wikipedia.org |
| Jews (Israel) | West Asia | 1.2 | wikipedia.org |
| Beti (Cameroon) | Africa | 1.1 | wikipedia.org |
| Europe (Overall) | Europe | 0.72 | nih.gov |
| South Asia (Overall) | South Asia | 0.69 | nih.gov |
| Manchester (England) | Europe | 0.5 | wikipedia.org |
| West Asia (Overall) | West Asia | 0.24 | nih.gov |
Phylogenetic Relationships with Primate MHC Loci (e.g., chimpanzee and gorilla MHC-B)
The HLA-B73 antigen is structurally and genetically unique among HLA-B alleles. Its nucleotide sequence is unusually divergent, differing from other HLA-B alleles by 44 to 77 nucleotide substitutions. nih.gov This divergence places it in a distinct lineage, separate from all other known HLA-B alleles. nih.govbiorxiv.org
Phylogenetic analyses reveal that HLA-B73 has a deep and ancient evolutionary history, sharing a closer relationship with certain Major Histocompatibility Complex (MHC) class I alleles in other primates than with its human counterparts. nih.govresearchgate.net Specifically, B*73:01 forms a monophyletic group with a chimpanzee MHC-B allele (Patr-B). nih.govresearchgate.net It also shares structural features, such as a duplication-deletion in the transmembrane region, with subsets of MHC-B alleles from both chimpanzees (Patr-B) and gorillas (Gogo-B). researchgate.netnih.govalljournals.cn This suggests that the ancestral lineage of HLA-B73 predates the divergence of humans and chimpanzees. nih.govresearchgate.net
The B*73:01 allele is the sole representative in modern humans of a deeply divergent allelic lineage, sometimes referred to as MHC-BII, which is distinct from the MHC-BI lineage that includes all other human HLA-B alleles. researchgate.netbiorxiv.org This ancient lineage appears to be poorly represented in the modern human population. nih.govalljournals.cn
Debates on Evolutionary Origin (e.g., archaic introgression vs. ancient lineage maintenance)
The unique nature and phylogenetic position of HLA-B73 have fueled a significant debate regarding its origin. Two primary hypotheses have been proposed: archaic introgression and the maintenance of an ancient lineage.
The archaic introgression hypothesis suggests that modern humans acquired the HLA-B73 allele through admixture with archaic hominins, such as Denisovans, after migrating out of Africa. researchgate.netnih.gov Proponents of this theory point to the high frequency of B73 in West Asia, a potential site of interbreeding, and its strong linkage disequilibrium with HLA-C alleles (C15:05 and C12:02) that have been identified in the Denisovan genome. researchgate.netnih.govnih.gov The idea is that acquiring pre-adapted immune alleles from archaic humans would have been advantageous for modern humans colonizing new environments with different pathogens. biorxiv.orgbiorxiv.org
Conversely, the ancient lineage maintenance hypothesis argues against introgression. This view is supported by phylogenetic evidence showing that the B*73 lineage has been maintained in both the human and chimpanzee lines since their evolutionary split. nih.govresearchgate.net Several key findings challenge the introgression model:
The DNA sequence for HLA-B*73 itself has not been detected in the sequenced Denisovan genome. nih.govresearchgate.net
The frequency of B*73 is lower in West Asia than in Europe and South Asia, which is inconsistent with an origin point in West Asia. nih.govresearchgate.net
HLA-B*73 is absent in Melanesian populations, which exhibit the highest levels of Denisovan ancestry among present-day humans. nih.govresearchgate.net
Based on this evidence, it is argued to be highly likely that the HLA-B73 allelic lineage has been maintained in the direct ancestors of modern humans through balancing selection over millions of years, rather than being a more recent acquisition. nih.govresearchgate.netupf.edu
Evolutionary Processes Shaping HLA-B73 Allelic Diversity
The persistence of the highly divergent HLA-B73 allele, albeit at low frequencies, is a testament to the complex evolutionary forces shaping the HLA system. The primary mechanism believed to maintain the extensive polymorphism of HLA genes is pathogen-driven balancing selection. unige.chuni-kiel.deuni-kiel.de This can occur through heterozygote advantage, where having two different alleles provides a broader immune response, or through negative frequency-dependent selection, where rare alleles have an advantage because pathogens are adapted to more common alleles. uni-kiel.deresearchgate.net
For HLA-B73, its evolutionary history appears to be a product of several factors:
Ancient Lineage Maintenance : As discussed, strong evidence suggests that HLA-B73 is part of an ancient lineage that has been preserved through balancing selection for millions of years, surviving the speciation events that separated humans, chimpanzees, and gorillas. nih.govnih.gov
Specialized Function : The unique structure of the HLA-B73 molecule results in the presentation of a restricted and unique set of peptides. biorxiv.orgbiorxiv.org This specialization may have provided a crucial advantage against specific, potent pathogens at some point in human evolutionary history, ensuring its retention in the gene pool. biorxiv.orgbiorxiv.org
Interaction with KIRs : HLA-B73 is one of only two HLA-B allotypes that encode the C1 epitope, a binding site for Killer-cell Immunoglobulin-like Receptors (KIRs) on Natural Killer (NK) cells. biorxiv.orgnih.gov This interaction is critical for regulating NK cell activity. The evolution of HLA-B73 has thus been linked to the co-evolution of the KIR system, with selection pressures acting on this specific receptor-ligand interaction. nih.govplos.org
Advanced Research Methodologies for Hla B73 Antigen Study
Molecular Typing Techniques
High-resolution identification of HLA alleles is fundamental to both clinical practice and research. For the HLA-B73 antigen, several molecular typing techniques are employed to achieve accurate and detailed characterization.
cDNA Sequencing and Sequence-Based Typing (SBT): The nucleotide sequence of the complementary DNA (cDNA) encoding the this compound has been determined, revealing it to be unusually divergent from other HLA-B alleles. nih.gov Sequence-Based Typing (SBT), which utilizes the Sanger sequencing method, is a high-resolution technique that involves PCR amplification of specific HLA gene regions followed by sequencing. histocompatibilityandimmunogenetics.comcreative-biolabs.com This method is considered one of the most accurate for HLA typing, providing detailed genetic information essential for applications like hematopoietic stem cell transplantation. creative-biolabs.comnih.gov While highly accurate, SBT can sometimes result in ambiguities when analyzing heterozygous samples. cd-genomics.com
Sequence-Specific Oligonucleotide (SSO) and Sequence-Specific Primer (SSP): These PCR-based methods have been in routine use for over two decades for HLA typing. nih.gov SSO typing involves the hybridization of PCR-amplified DNA with a panel of labeled oligonucleotides to identify specific alleles. nih.gov SSP utilizes primers specific to certain HLA sequences to determine the presence or absence of an allele. histocompatibilityandimmunogenetics.comnih.gov Both techniques can provide low to intermediate resolution typing results and are valuable for various clinical and research purposes. nih.govnih.gov
| Molecular Typing Technique | Principle | Resolution | Key Application for HLA-B73 |
| cDNA Sequencing | Determination of the nucleotide sequence of the gene's coding region. | High | Characterized the unique and divergent nature of the B*7301 allele. nih.gov |
| Sequence-Based Typing (SBT) | PCR amplification followed by Sanger sequencing of HLA gene exons. histocompatibilityandimmunogenetics.com | High | Provides the most accurate and detailed allele-level identification. creative-biolabs.com |
| Sequence-Specific Oligonucleotide (SSO) | PCR amplification followed by hybridization with allele-specific oligonucleotide probes. nih.govnih.gov | Intermediate | Allele and serotype identification. nih.gov |
| Sequence-Specific Primer (SSP) | PCR using primers specific for particular HLA alleles or groups of alleles. nih.gov | Intermediate | Rapidly type a large number of samples with high reproducibility. histocompatibilityandimmunogenetics.com |
Serological Assays and Antibody Characterization
Serological methods, while largely succeeded by molecular techniques for typing, remain crucial for characterizing the antigenic properties of HLA molecules and the antibodies that recognize them.
Isoelectric Focusing (IEF): This technique separates proteins based on their isoelectric point. One-dimensional IEF has been used to characterize numerous HLA allotypes, including HLA-B73. nih.gov Studies using IEF have shown that HLA-B73 has a distinct migration pattern, appearing close to HLA-B35 and distant from the cross-reactive HLA-B7, allowing for its differentiation. nih.gov IEF is also suitable for studying HLA expression on tumor cells. nih.gov
Absorption Studies: These studies are performed to determine the specificity of antibodies. In the context of HLA-B73, absorption studies with antisera have been conducted to dissect cross-reactivity. nih.gov For instance, it was shown that anti-Bw73 activity could be removed by HLA-B7 positive lymphocytes in some antisera, indicating shared epitopes. nih.gov This method, often used in conjunction with single antigen bead assays, helps in the fine characterization of antibody epitopes. researchgate.net
Structural Determination Methods
Understanding the three-dimensional structure of HLA-B73 is key to comprehending its unique peptide binding properties and interactions with immune receptors.
Mass Spectrometry-Based Peptidomics and Quantitative Ligandome Analysis
Mass spectrometry (MS) has revolutionized the study of the HLA ligandome, which is the complete set of peptides presented by HLA molecules on the cell surface. nih.govnih.gov
This powerful, unbiased approach allows for the direct identification and quantification of thousands of HLA-bound peptides from cells and tissues. nih.govnih.govfrontiersin.org The technological advancements in MS, particularly with orbitrap mass analyzers, have led to significant improvements in sensitivity, resolution, and speed, enabling in-depth analysis of the tumor immunopeptidome. nih.govnih.gov For HLA-B73, MS-based peptidomics has been instrumental in characterizing its unique peptide repertoire, revealing a preference for unusually long peptides. biorxiv.org This methodology is crucial for identifying naturally presented tumor antigens and neoantigens for the development of personalized cancer immunotherapies. creative-proteomics.combruker.com
| Mass Spectrometry Application | Description | Significance for HLA-B73 Research |
| Peptidomics | Large-scale study of peptides presented by HLA molecules. frontiersin.org | Revealed that HLA-B*73:01 presents a unique peptidome with an unusually long peptide length distribution. biorxiv.org |
| Quantitative Ligandome Analysis | Quantification of the abundance of individual HLA-bound peptides. | Allows for the comparison of peptide presentation between different cell types or conditions. |
| Immunopeptidome Profiling | Comprehensive characterization of the repertoire of peptides presented by HLA molecules on a given cell or tissue. nih.govbruker.com | Identifies naturally presented antigens, which is critical for vaccine development and immunotherapy. creative-proteomics.com |
Computational Prediction Models for HLA-Peptide Binding and Epitope Prediction
Computational tools are indispensable for predicting which peptides will bind to specific HLA alleles, thereby identifying potential T-cell epitopes.
NetMHCpan and Immune Epitope Database (IEDB) Tools: NetMHCpan is a widely used algorithm that predicts the binding of peptides to any MHC class I molecule of known sequence. dtu.dkiedb.org It integrates data from both peptide binding affinity and eluted ligand datasets to improve prediction accuracy. dtu.dk The Immune Epitope Database (IEDB) provides a collection of tools for epitope prediction and analysis, often recommending the best-performing method for a given HLA allele, which can include consensus methods combining predictions from multiple tools like NetMHC, SMM, and CombLib, or NetMHCpan. nih.govnih.govimmuneepitope.org These computational models are essential for screening large numbers of potential antigens and prioritizing candidates for experimental validation in the context of HLA-B73. biorxiv.org
Flow Cytometry for Cell Surface Expression Quantification
Flow cytometry is a powerful technique for quantifying the expression of cell surface molecules, including HLA antigens. frontiersin.orgplos.org
Using fluorolabeled monoclonal antibodies specific for HLA alleles, researchers can precisely measure the number of HLA-B73 molecules on the surface of individual cells. aai.org This method has been used to demonstrate that HLA-B*73:01 exhibits high cell surface expression. biorxiv.org Quantitative flow cytometry allows for the comparison of expression levels between different HLA alleles and can be used to study how factors like cytokine stimulation affect HLA expression. plos.orgelifesciences.org
Research Perspectives on Hla B73 Antigen in Immunoregulation and Pathogenesis
Theoretical Frameworks for HLA-Disease Associations
The association between specific HLA alleles and human diseases is a well-established phenomenon, though the precise mechanisms are often complex and multifactorial. nih.govnih.gov Several theoretical frameworks have been proposed to explain how an HLA molecule, designed for immune defense, can paradoxically contribute to pathology. nih.gov
Poor or Aberrant Antigen Presentation: The primary function of HLA class I molecules is to present endogenous peptides to CD8+ T cells. frontiersin.org The specific amino acid sequence of an HLA molecule's binding groove dictates which peptides it can bind and present. biorxiv.org One major theory posits that certain HLA alleles are associated with disease because they are either inefficient at presenting critical pathogen-derived peptides, leading to a weak or ineffective immune response, or they present self-peptides in a way that breaks immune tolerance, triggering autoimmunity. monash.edusciforschenonline.org For instance, if an HLA variant like HLA-B73 has a unique peptide binding repertoire, it might fail to present key viral epitopes, potentially increasing susceptibility to certain infections. biorxiv.org Conversely, it could bind and display a self-peptide that mimics a foreign antigen (molecular mimicry) or a modified self-peptide (neoantigen), leading to an autoimmune attack on healthy tissues. monash.edusciforschenonline.org
Altered Peptide Processing: The generation of peptides for HLA presentation is a complex process involving the proteasome and aminopeptidases in the endoplasmic reticulum (ER), such as ERAP. monash.edu Genetic variations in these processing enzymes can interact with specific HLA alleles to influence disease risk. monash.edu This interaction can lead to the generation of an aberrant peptide repertoire, contributing to autoimmunity. monash.edusciforschenonline.org
Aberrant Self-Presentation and Immune Tolerance: During their development in the thymus, T cells are selected to recognize foreign peptides while remaining tolerant to self-peptides presented by an individual's own HLA molecules. smw.chuni-kiel.de The "altered self" hypothesis suggests that certain HLA alleles may present self-peptides in an unusual conformation or may be associated with post-translational modifications of self-peptides. monash.edu This can lead to the escape of autoreactive T cells from the thymus, which can then become activated in the periphery and cause autoimmune disease. uni-kiel.de
Interactions with Immune Receptors: Beyond T cell receptors, HLA class I molecules also interact with other immune receptors, such as Killer-cell Immunoglobulin-like Receptors (KIRs) on Natural Killer (NK) cells. biorxiv.orgelifesciences.org The HLA-B73 allele, for example, encodes a C1 epitope that is recognized by inhibitory KIRs (KIR2DL2/3). biorxiv.org The nature of this interaction, which can be modulated by the peptide presented by the HLA molecule, can influence NK cell activation and function. biorxiv.orgnih.gov Dysregulation in this HLA-KIR signaling pathway can contribute to pathogenesis in infectious diseases and autoimmunity. elifesciences.orgnih.gov
Immunogenetic Studies of Disease Susceptibility in Relation to HLA-B73
Due to the low frequency of the HLA-B*73:01 allele in most modern human populations, large-scale immunogenetic studies that can confidently associate it with specific diseases are scarce and often underpowered. biorxiv.orgwikipedia.org However, its molecular characteristics and relationship to other HLA alleles provide some clues about its potential pathogenetic role. nih.gov
HLA-B73 is structurally related to HLA-B27, an allele strongly associated with a group of inflammatory autoimmune diseases known as spondyloarthropathies. sciforschenonline.orgnih.gov This relationship has led to discussions about a potential pathogenetic role for HLA-B73, although direct evidence is limited. nih.gov
While direct disease association studies for HLA-B73 are rare, its functional characteristics offer avenues for investigation. For example, HLA alleles that carry the C1 epitope and interact with KIR2DL3, like HLA-B73, have been associated with protection against hepatitis C virus. biorxiv.org This suggests a potential role for HLA-B73 in the immune response to certain viral infections, mediated through its interaction with NK cells. biorxiv.org
The table below summarizes known genetic associations for other HLA-B alleles, illustrating the types of diseases linked to this highly polymorphic locus. The lack of data for HLA-B73 highlights the need for further research, potentially through large international collaborations or studies in populations where the allele is more common. wikipedia.org
| HLA Allele | Associated Disease(s) | Nature of Association |
|---|---|---|
| HLA-B27 | Ankylosing Spondylitis, Reactive Arthritis | Susceptibility nih.gov |
| HLA-B57:01 | Abacavir Hypersensitivity, HIV Control | Susceptibility (Drug Reaction), Protection (Infection) elifesciences.orgnih.gov |
| HLA-B46:01 | Rapid HIV Progression, SARS Susceptibility | Susceptibility biorxiv.orgfrontiersin.org |
| HLA-B51 | Behçet's Disease | Susceptibility |
| HLA-B*15:02 | Carbamazepine-induced Stevens-Johnson Syndrome | Susceptibility (Drug Reaction) frontiersin.org |
| HLA-B73 | No definitive associations established | Under-researched due to low frequency biorxiv.org |
Role in Shaping Immune Response Repertoire
The collection of T cell receptors (TCRs) in an individual is known as the immune response repertoire. The diversity of this repertoire is essential for recognizing a vast array of potential pathogens. huayinlab.com HLA molecules play a critical role in shaping this repertoire through processes of thymic selection. biorxiv.org
During T cell maturation in the thymus, T cells whose receptors bind too strongly to self-peptide-HLA complexes are eliminated (negative selection), while those that can weakly interact are allowed to mature (positive selection). uni-kiel.debiorxiv.org This process ensures that the circulating T cell pool is both self-tolerant and capable of recognizing foreign antigens presented by self-HLA molecules. smw.ch
The specific HLA alleles an individual carries, such as HLA-B73, have a profound impact on the resulting TCR repertoire. huayinlab.comfrontiersin.org
Peptide-Binding Specificity: HLA-B*73:01 is known to present a highly unique and compact peptidome, distinct from many other common HLA-B alleles. biorxiv.org It shows a preference for longer peptides (11+ amino acids), which bulge out from the binding groove. biorxiv.org This distinct peptide-presenting capability means that the T cells selected in an individual with HLA-B73 will be tailored to recognize peptides fitting its specific structural constraints. biorxiv.orgbiorxiv.org
TCR V-gene Bias: Studies have shown that HLA genetics influences the frequency of usage of different V (variable) gene segments in the construction of TCRs. biorxiv.orgfrontiersin.org The presence of a specific HLA allele can bias the repertoire towards TCRs that use certain V-genes, pre-shaping the immune system's response potential even before encountering a pathogen. frontiersin.org
Public vs. Private Repertoires: While every individual's TCR repertoire is unique, some TCR sequences are shared among individuals, particularly those who share HLA alleles. huayinlab.complos.org These "public" TCRs are often associated with responses to common pathogens. The unique structure of HLA-B73 likely contributes to a more "private" repertoire, with TCRs specifically selected to survey its distinct peptidome. biorxiv.org
In essence, the HLA-B73 antigen acts as a unique mold, shaping the diversity and specificity of the T cells that will patrol the body. Its ability to present a distinctive set of peptides directly influences which T cell clones are selected for survival and function, thereby defining the individual's capacity to respond to various immunological challenges. biorxiv.orgfrontiersin.org
Q & A
Q. What distinguishes HLA-B73's molecular structure from other HLA-B alleles?
HLA-B73 exhibits a chimeric structure, with its α1/α2 domains resembling the HLA-B22 family, while its α3 and transmembrane domains share >95% homology with gorilla and chimpanzee MHC class I genes. This unique architecture suggests divergent evolutionary origins compared to typical human HLA-B alleles. Researchers should use cDNA sequencing (e.g., COS cell transfection ) and phylogenetic analysis of α3 domain sequences to confirm these structural anomalies .
Q. How can serological detection of HLA-B73 be optimized given its rarity?
Despite its low frequency (~0.01% in European populations), anti-B73 antibodies are relatively common in multiparous women. Methodological approaches include:
Q. What evolutionary mechanisms explain HLA-B73's divergence from other HLA-B alleles?
HLA-B73 defines a second lineage of HLA-B alleles, diverging early from the main HLA-B lineage. Comparative genomic studies reveal its α3 domain shares ancestral features with non-human primates, suggesting interspecies gene conversion or balancing selection pressures. Use maximum-likelihood phylogenetic trees and codon-based selection tests (e.g., PAML) to infer evolutionary relationships .
Advanced Research Questions
Q. How do cross-reactivity challenges in HLA-B73 serotyping impact data interpretation?
Anti-B73 sera often cross-react with B7 CREG antigens due to shared epitopes (e.g., Bw4/Bw6 motifs). Key strategies to resolve contradictions:
- Absorption experiments : Pre-absorb sera with B7 CREG-positive cells to isolate B73-specific reactivity .
- Epitope mapping : Use monoclonal antibodies targeting B73-specific residues (e.g., positions 63–67 in the α1 helix) to differentiate it from B22-like alleles .
| Cross-Reactive Antigens | Shared Epitopes | Resolution Method |
|---|---|---|
| B7, B22, B27 | Bw4/Bw6 | Absorption assays |
| B42, B67 | Public CREG | Peptide elution |
Q. What functional role does HLA-B73 play in natural killer (NK) cell regulation?
HLA-B73 carries the Bw4 epitope, enabling interaction with inhibitory KIR3DL1 receptors on NK cells. Functional assays to study this include:
Q. How can contradictory data in HLA-B73 epitope mapping be reconciled?
Discrepancies arise from allelic variation in peptide-binding grooves and technical limitations (e.g., low-resolution serotyping). Solutions:
Q. What methodologies ensure accurate HLA-B73 genotyping in diverse populations?
Follow WHO guidelines for HLA genotyping:
Q. How does HLA-B73's atypical structure affect transplantation compatibility?
HLA-B73’s non-human α3 domain may evade T-cell recognition, increasing graft-vs.-host disease (GVHD) risk. Investigate via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
